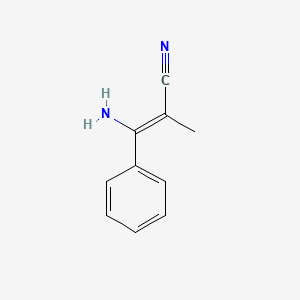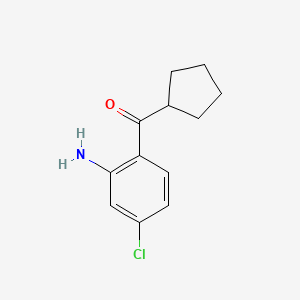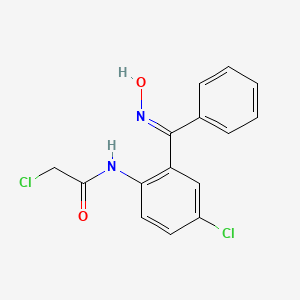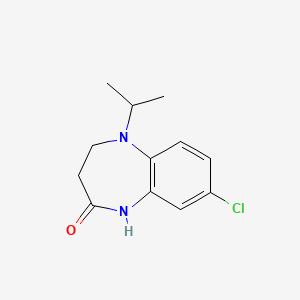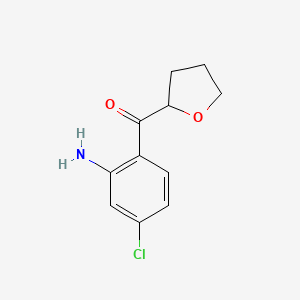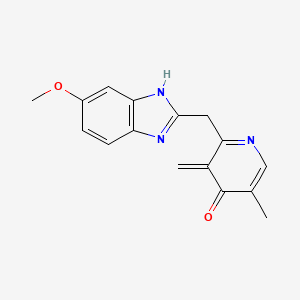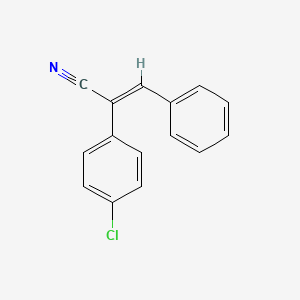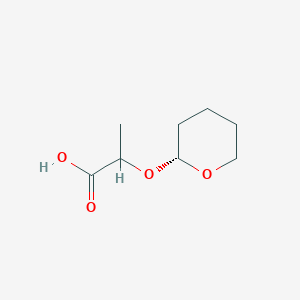
L-Homocysteinesulfinic Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Homocysteinesulfinic Acid-d4: is a labeled analogue of L-Homocysteinesulfinic Acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and metabolic studies. The molecular formula of this compound is C4H5D4NO4S, and it has a molecular weight of 171.21 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Homocysteinesulfinic Acid-d4 can be synthesized through the isotopic labeling of L-Homocysteinesulfinic Acid. The process involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary depending on the desired level of isotopic enrichment and the starting materials available.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities and achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions: L-Homocysteinesulfinic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed in reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
L-Homocysteinesulfinic Acid-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of various compounds.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and understand the role of homocysteine derivatives in cellular processes.
Medicine: Research involving this compound helps in understanding diseases associated with hyperhomocysteinemia, such as cardiovascular diseases and neurological disorders.
Industry: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the field of metabolic research and clinical diagnostics.
Mécanisme D'action
L-Homocysteinesulfinic Acid-d4 acts as a potent and selective agonist for metabotropic glutamate receptors. These receptors are involved in various cellular signaling pathways, including phosphoinositide hydrolysis and cyclic adenosine monophosphate (cAMP) accumulation. The compound’s interaction with these receptors modulates intracellular signaling events, which are crucial for understanding the pathogenesis of diseases related to homocysteine metabolism .
Comparaison Avec Des Composés Similaires
- L-Homocysteic Acid
- L-Cysteine Sulfinic Acid
- L-Cysteic Acid
Comparison: L-Homocysteinesulfinic Acid-d4 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. While similar compounds like L-Homocysteic Acid and L-Cysteine Sulfinic Acid also act as agonists for metabotropic glutamate receptors, the deuterium labeling in this compound provides an added advantage for detailed metabolic and biochemical studies .
Propriétés
Numéro CAS |
182967-00-6 |
|---|---|
Formule moléculaire |
C₄H₅D₄NO₄S |
Poids moléculaire |
171.21 |
Synonymes |
(S)-2-Amino-4-sulfino-butanoic-3,3,4,4-d4 Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



